molecular formula C7H6FNO4S B1442064 2-Fluoro-4-(methylsulfonyl)nitrobenzene CAS No. 1166756-97-3

2-Fluoro-4-(methylsulfonyl)nitrobenzene

Cat. No. B1442064
M. Wt: 219.19 g/mol
InChI Key: NIAYCKUEQBPTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an organic compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is 1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has a boiling point of approximately 402.7±45.0°C at 760 mmHg and a melting point of 101-103°C . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis Processes : The compound has been used in the synthesis of various fluoro and nitro-substituted benzenes. For instance, in the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide, 2-Fluoro-4-(methylsulfonyl)nitrobenzene played a crucial role in the creation of intermediates suitable for further elaboration to benzylamine derivatives (Perlow et al., 2007).

Structural Analysis and Characterization

  • X-Ray Crystallography : The structure of related fluoro-nitrobenzene derivatives, like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been confirmed using X-ray crystallography. This showcases the potential of similar compounds for structural analysis and characterization in scientific research (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions and Mechanisms

  • Chemical Reaction Studies : The compound and its analogs have been studied for understanding various chemical reactions like SN2-SNAr reaction sequences, showcasing their utility in understanding complex chemical processes (Bunce, Rogers, Nago, & Bryant, 2008).

  • Electrochemical Studies : Research on compounds like 2-Fluoro-4-(methylsulfonyl)nitrobenzene contributes to the understanding of electrochemical reactions. Studies on similar compounds' electrochemical reduction provide insights into their behavior in different chemical environments (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Derivatives of fluoro-nitrobenzenes, closely related to 2-Fluoro-4-(methylsulfonyl)nitrobenzene, have been studied for their antimicrobial properties. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed significant antimicrobial activity, indicating potential applications in pharmaceutical research (Janakiramudu et al., 2017).

Advanced Material Science

  • Molecular Ordering in Smectogenic Compounds : Studies on molecular ordering of smectogenic compounds, using derivatives of fluoro-nitrobenzenes, provide crucial insights into the behavior of materials at the phase transition temperature, which is vital in material science research (Ojha, 2003).

Safety And Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .

properties

IUPAC Name

2-fluoro-4-methylsulfonyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYCKUEQBPTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700185
Record name 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(methylsulfonyl)nitrobenzene

CAS RN

220455-42-5
Record name 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(methylsulfonyl)nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(methylsulfonyl)nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(methylsulfonyl)nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(methylsulfonyl)nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(methylsulfonyl)nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(methylsulfonyl)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.